molecular formula C5H3ClLiNO2S B6284168 lithium(1+) ion 4-chloropyridine-2-sulfinate CAS No. 2174001-34-2

lithium(1+) ion 4-chloropyridine-2-sulfinate

Cat. No.: B6284168
CAS No.: 2174001-34-2
M. Wt: 183.5
InChI Key:
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Description

Lithium(1+) ion 4-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 4-chloropyridine-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-chloropyridine-2-sulfinate typically involves the reaction of 4-chloropyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-chloropyridine-2-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinate or thiol derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 4-chloropyridine-2-sulfinate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-chloropyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-chloropyridine-4-sulfinate
  • Lithium(1+) ion 3-chloropyridine-2-sulfinate

Comparison

Lithium(1+) ion 4-chloropyridine-2-sulfinate is unique due to the position of the chlorine and sulfinic acid groups on the pyridine ring. This structural difference can lead to variations in reactivity and biological activity compared to its isomers, such as lithium(1+) ion 2-chloropyridine-4-sulfinate and lithium(1+) ion 3-chloropyridine-2-sulfinate .

Properties

CAS No.

2174001-34-2

Molecular Formula

C5H3ClLiNO2S

Molecular Weight

183.5

Purity

95

Origin of Product

United States

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